ribofuranose - 15761-67-8

ribofuranose

Catalog Number: EVT-1191407
CAS Number: 15761-67-8
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ribofuranose is a naturally occurring pentose sugar, a monosaccharide containing five carbon atoms. [] It plays a crucial role in biological systems as a key structural component of ribonucleic acid (RNA). [] Ribonucleic acid, comprised of ribonucleotides containing ribofuranose, participates in a wide array of biological processes including protein synthesis, gene regulation, and cellular signaling. [] The importance of ribofuranose in RNA underscores its significance in life sciences research.

Molecular Structure Analysis
  • Esterification: ribofuranose can be esterified with various reagents, such as acetic anhydride and benzoyl chloride, to yield peracetylated or perbenzoylated derivatives. [, , , ] These reactions often utilize Lewis acid catalysts, like stannic chloride or boron trifluoride etherate, and result in the formation of a mixture of anomers. [, , , , , ]

  • Glycosylation: ribofuranose derivatives can be used as glycosyl donors in glycosylation reactions with various heterocycles, such as purines, pyrimidines, and lumazines, to generate a wide variety of nucleosides. [, , , , , , ] These reactions often employ catalysts like mercuric salts or stannic chloride and result in the formation of both N-1 and N-3 substituted nucleosides, depending on the reaction conditions. [, , , , , , ]

  • Photobromination: ribofuranose derivatives can undergo photobromination reactions to introduce bromine atoms at specific positions on the furanose ring. [, ] This reaction is often employed to generate chiral precursors for the synthesis of deuterium-labeled D-ribose derivatives. [, ]

1′-Deoxy-1′-phenyl-β-D-ribofuranose

Compound Description: This compound is a ribofuranose analog where the 1′-hydroxyl group is replaced with a phenyl ring. It serves as a scaffold for creating modified RNA building blocks with varying fluorine substitutions on the phenyl ring. This modification allows for the investigation of base stacking, base pairing, and hydrogen bonding in RNA structures. [, , , , , ]

1′-Deoxy-1′-(4-fluorophenyl)-β-D-ribofuranose

Compound Description: This compound is a derivative of 1′-deoxy-1′-phenyl-β-D-ribofuranose with a fluorine atom at the para position of the phenyl ring. It is a key compound used to study the effects of fluorine substitution on RNA duplex stability. Crystal structure analysis of this compound provided evidence for the existence of C-F···H-C hydrogen bonds, a non-covalent interaction that contributes to the stability of RNA duplexes. [, , ]

1′-Deoxy-1′-(2,4-difluorophenyl)-β-D-ribofuranose

Compound Description: This compound is another derivative of 1′-deoxy-1′-phenyl-β-D-ribofuranose. It has two fluorine atoms on the phenyl ring at the ortho and para positions. It is part of a series of fluorinated compounds used to investigate the effects of fluorine substitution patterns on the properties of modified RNA. []

1′-Deoxy-1′-(2,4,5-trifluorophenyl)-β-D-ribofuranose

Compound Description: This compound is a 1′-deoxy-1′-phenyl-β-D-ribofuranose derivative featuring three fluorine atoms on the phenyl ring at the ortho, para, and meta positions. It is synthesized and incorporated into RNA oligonucleotides to study its impact on RNA duplex stability and base pairing properties. [, , ]

1′-Deoxy-1′-(2,4,6-trifluorophenyl)-β-D-ribofuranose

Compound Description: This derivative of 1′-deoxy-1′-phenyl-β-D-ribofuranose has three fluorine atoms on the phenyl ring, positioned at the ortho, para, and other ortho positions. Like the other fluorinated analogs, it is used to understand how the position of fluorine atoms affects the stability and behavior of modified RNA. [, , ]

1′-Deoxy-1′-(pentafluorophenyl)-β-D-ribofuranose

Compound Description: This derivative of 1′-deoxy-1′-phenyl-β-D-ribofuranose has all five positions on the phenyl ring substituted with fluorine atoms. It is part of the series of fluorinated analogs designed to investigate the impact of fluorine substitution on RNA structure and stability. []

1′-Deoxy-1′-(benzimidazol-1-yl)-β-D-ribofuranose

Compound Description: In this ribofuranose analog, a benzimidazole group replaces the 1′-hydroxyl group. This modification is significant because it creates a structure that is isosteric to natural RNA bases, allowing for the investigation of its base pairing properties and contribution to RNA duplex stability. []

1′-Deoxy-1′-(4-fluoro-1H-benzimidazol-1-yl)-β-D-ribofuranose

Compound Description: This compound is a derivative of 1′-deoxy-1′-(benzimidazol-1-yl)-β-D-ribofuranose with a fluorine atom at the 4 position of the benzimidazole ring. This modification introduces a fluorine atom at a position capable of influencing hydrogen bonding interactions, allowing for the study of its effects on RNA duplex stability. []

1′-Deoxy-1′-(4,6-difluoro-1H-benzimidazol-1-yl)-β-D-ribofuranose

Compound Description: This compound is a derivative of 1′-deoxy-1′-(benzimidazol-1-yl)-β-D-ribofuranose with two fluorine atoms on the benzimidazole ring, located at the 4 and 6 positions. This modification allows for exploring the cumulative effect of multiple fluorine substitutions on RNA structure and stability. []

1′-Deoxy-1′-(4-trifluoromethyl-1H-benzimidazol-1-yl)-β-D-ribofuranose

Compound Description: This derivative of 1′-deoxy-1′-(benzimidazol-1-yl)-β-D-ribofuranose features a trifluoromethyl group at the 4 position of the benzimidazole ring. This modification introduces a bulkier and more electronegative group compared to single fluorine substitutions, allowing for the assessment of its influence on RNA properties. []

1′-Deoxy-1′-(5-trifluoromethyl-1H-benzimidazol-1-yl)-β-D-ribofuranose

Compound Description: This compound is an isomer of the previous compound, with the trifluoromethyl group at the 5 position of the benzimidazole ring. This positional isomer allows for investigating the importance of the substituent's location on the benzimidazole ring for RNA structure and stability. [, ]

1′-Deoxy-1′-(6-trifluoromethyl-1H-benzimidazol-1-yl)-β-D-ribofuranose

Compound Description: This compound is another positional isomer, with the trifluoromethyl group located at the 6 position of the benzimidazole ring. This systematic variation in the position of the trifluoromethyl group is crucial for understanding its influence on the properties of modified RNA. []

2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide

Compound Description: This compound is a ribofuranose derivative where the 2′, 3′, and 5′ hydroxyl groups are protected with benzoyl groups, and the anomeric carbon (C1) is linked to a cyanide group. This compound serves as a valuable intermediate in the synthesis of C-nucleoside derivatives, which have shown potential antiviral, antibacterial, and antitumorous activities. []

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Compound Description: This compound is a versatile intermediate frequently used in nucleoside synthesis. It features an acetyl group protecting the 1′ hydroxyl group and benzoyl groups protecting the 2′, 3′, and 5′ hydroxyl groups of ribofuranose. [, , , ]

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

Compound Description: This compound is a fully protected ribofuranose derivative where all four hydroxyl groups are acetylated. It serves as a valuable intermediate in carbohydrate chemistry, particularly for synthesizing modified ribofuranose derivatives. [, ]

5-(5'-(4-Disubstituted amino-butyn-2yl)oxy-β-D-ribofuranose) uracil

Compound Description: This compound represents a class of nucleoside analogs where a uracil base is linked to a modified ribofuranose. The modification involves the introduction of a 4-disubstituted amino-butyn-2yl)oxy group at the 5' position of ribofuranose. This compound is designed to enhance water solubility and potentially introduce new biological activities. []

5-O-tert-Butyldimethylsilyl-1,2-O-isopropylidene-3(R)-(nicotinamid-2-ylmethyl)-α-D-ribofuranose and 5-O-tert-Butyldimethylsilyl-1,2-O-isopropylidene-3(R)-(nicotinamid-6-ylmethyl)-α-D-ribofuranose

Compound Description: These two compounds are diastereomers and represent modified ribofuranose derivatives incorporating a nicotinamide moiety at the 3′ position. These compounds are designed to investigate the biological effects of introducing a nicotinamide group onto the ribofuranose scaffold. []

3′,6-Methylene-1-(5-O-benzoyl-β-D-ribofuranose)-3-carboxamidopyridinium trifluoroacetate

Compound Description: This compound is a cyclic nucleoside analog derived from the cyclization of a modified ribofuranose derivative. The cyclization restricts the conformation of the molecule, making it valuable for studying the conformational preferences of nucleosides and their impact on biological activity. []

1,5-Anhydro-β-D-ribofuranose

Compound Description: This compound is a bicyclic derivative of ribofuranose, formed by the creation of an anhydride bridge between the C1 and C5 positions. It serves as a valuable synthon in carbohydrate chemistry, allowing for the synthesis of diversely modified ribofuranose derivatives. [, , ]

2,6-Anhydro-β-D-psicofuranose

Compound Description: This compound is a bicyclic derivative of psicofuranose, a C-3 epimer of ribofuranose. This compound further exemplifies the versatility of modifying furanoses to create diverse carbohydrate structures. []

α-D-Ribofuranose tetraacetate

Compound Description: This compound is a fully protected ribofuranose derivative with acetyl groups on all four hydroxyl groups. It is a common intermediate in carbohydrate chemistry and serves as a starting material for various ribofuranose derivatives. []

Source and Classification

D-ribofuranose is derived from D-ribose, which can be obtained from various natural sources, including yeast and certain plants. It belongs to the class of carbohydrates, specifically monosaccharides, and is classified as an aldopentose due to its five carbon atoms and an aldehyde functional group.

Synthesis Analysis

The synthesis of D-ribofuranose can be approached through several methods. Notable methods include:

  1. Chemical Synthesis:
    • One method involves the conversion of D-ribose into its furanose form through acid-catalyzed dehydration. This process often uses strong acids like hydrochloric or sulfuric acid at moderate temperatures (around 0°C to 30°C) to facilitate the reaction.
    • Another route described in literature involves synthesizing derivatives like 3-deoxy-D-ribofuranose through intermediates such as 3-deoxy-1,2-O-isopropylidene-D-glucofuranose, followed by reduction processes using borohydride .
  2. Biotechnological Methods:
    • Enzymatic pathways can also be employed to produce D-ribofuranose from ribonucleosides or ribonucleotides through specific enzymatic reactions that cleave nucleobases or modify sugar moieties.
  3. Phosphoramidite Method:
    • This method allows for the synthesis of oligonucleotides containing D-ribofuranose by converting it into phosphoramidite derivatives for use in solid-phase synthesis .
Chemical Reactions Analysis

D-ribofuranose participates in various chemical reactions that are significant in biological systems:

  1. Glycosylation Reactions:
    • D-ribofuranose can undergo glycosylation to form nucleosides when reacted with nitrogenous bases. This reaction is fundamental in the synthesis of RNA and DNA.
  2. Reduction Reactions:
    • It can be reduced to form deoxyribofuranose, which is crucial for DNA synthesis.
  3. Phosphate Ester Formation:
    • D-ribofuranose readily forms phosphate esters when reacted with phosphoric acid, leading to ribonucleotides necessary for RNA structure.
Mechanism of Action

The mechanism of action for D-ribofuranose primarily revolves around its role in nucleic acid metabolism:

  • Nucleotide Synthesis: D-ribofuranose serves as a backbone for ribonucleotides, which are essential for RNA synthesis during transcription.
  • Enzyme Interactions: The specific stereochemistry allows D-ribofuranose to fit into active sites of enzymes involved in nucleotide metabolism, facilitating reactions such as phosphorylation and glycosylation.
Physical and Chemical Properties Analysis

D-ribofuranose exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 150.13 g/mol.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.
  • Melting Point: The melting point can vary based on hydration state but generally falls within a range that allows it to exist as a solid at room temperature.
  • Stability: D-ribofuranose is stable under neutral pH conditions but can undergo degradation under extreme acidic or basic conditions.
Applications

D-ribofuranose has numerous scientific applications:

  1. Biochemical Research: Used extensively in studies involving RNA synthesis and metabolism.
  2. Pharmaceuticals: Serves as a precursor for antiviral drugs; for instance, it is involved in the synthesis of levovirin, an antiviral agent .
  3. Genetic Engineering: Utilized in the design of small interfering RNAs (siRNAs) where modifications to D-ribofuranose enhance stability and efficacy .
  4. Biotechnology: Employed in various biotechnological applications including gene therapy and molecular diagnostics.
Chemical Structure and Properties of D-Ribofuranose

Structural Analysis of β-D-Ribofuranose and Its Anomers

D-Ribofuranose is a five-membered cyclic hemiacetal form of D-ribose, existing predominantly in the β-anomeric configuration in biological systems. The ring structure comprises four carbon atoms (C1′–C4′) and one oxygen atom (O4′), with C5′ forming a hydroxymethyl substituent. In the β-anomer, the anomeric hydroxyl group (C1′-OH) adopts an equatorial orientation relative to the ring plane, while in the α-anomer, this group is axially positioned [4] [6]. This stereochemical distinction critically influences molecular recognition; for example, RNA nucleotides exclusively utilize β-D-ribofuranose to form N-glycosidic bonds with nucleobases [3] [8].

X-ray crystallography reveals that β-D-ribofuranose derivatives exhibit characteristic bond lengths and angles: C1′–O4′ = 1.42 Å, C4′–C5′ = 1.52 Å, and ring torsion angles of 35°–40° [2] [4]. Nuclear Magnetic Resonance (NMR) spectroscopy further confirms anomeric identities: β-D-ribofuranosides display a doublet for H3′ at δ 4.83 ppm (J2′,3′ = 5.86 Hz) in 2,3-O-isopropylidene-protected derivatives, whereas α-anomers show distinct coupling patterns [2]. The equilibrium distribution of D-ribose forms in aqueous solution is 76% pyranose (α:β = 1:2) and 24% furanose (α:β = 1:3), with only 0.1% as the linear aldehyde [4] [9].

Conformational Dynamics: Furanose Ring Puckering and Pseudorotation

The non-planar furanose ring undergoes continuous deformation via pseudorotation, a process characterized by phase angle (P) and amplitude (τm) parameters [2] [7]. Ten envelope (E) and ten twist (T) conformations are possible, with RNA favoring the C3′-endo (North, P ≈ 18°) and C2′-endo (South, P ≈ 162°) puckers. The C3′-endo conformation predominates in A-form RNA helices, optimizing base stacking and backbone geometry, whereas C2′-endo occurs in flexible regions or 2′–5′-linked nucleic acids [7].

Free energy landscapes from molecular dynamics simulations reveal that the C3′-endo → C2′-endo transition follows the O4′-endo pathway (ΔG ≈ 3 kcal/mol), bypassing the higher-energy O4′-exo barrier. In 2′–5′-linked RNAs, the C2′-endo state is stabilized by 3 kcal/mol due to reduced base stacking and altered hydrogen bonding [7]. The 2,3-O-isopropylidene group locks β-D-ribofuranosides in E0-like conformations, as confirmed by sharp 1H NMR signals and density functional theory calculations [2].

Table 1: Pseudorotation Parameters of Key Ribofuranose Conformers

ConformationPhase Angle (P)Amplitude (τm)Relative Energy (kcal/mol)
C3′-endo (³E)0°–36°38°–42°0 (global minimum)
C2′-endo (²E)144°–180°40°–44°0.5–1.0
O4′-endo72°–108°30°–35°2.5 (transition state)
O4′-exo252°–288°32°–36°4.0

Stereochemical Considerations: Chirality and Enantiomeric Specificity

D-Ribofuranose exhibits chirality at C1′, C2′, C3′, and C4′, with natural nucleotides exclusively incorporating the D-enantiomer. The L-enantiomer, though chemically accessible, is absent in biological systems due to evolutionary selection [4] [8]. Prebiotic chemistry experiments demonstrate that template-directed RNA synthesis favors D-ribose: non-enzymatic primer extension reactions incorporate D-ribonucleotides 10–50× more efficiently than L-enantiomers or arabinose/xylose analogues [8]. This preference arises from steric conflicts in L-ribofuranose, where C2′/C3′ hydroxyls clash with C5′/nucleobase substituents, destabilizing duplex formation [8].

The anomeric effect further stabilizes β-D-ribofuranosides by 1.0–1.5 kcal/mol over α-anomers. This arises from hyperconjugation between the ring oxygen lone pair (n→σ*) and the antibonding orbital of the C1′–O1′ bond, shortening the C1′–O4′ distance by 0.02 Å in β-anomers [2] [4].

Physicochemical Properties: Solubility, Stability, and Thermodynamics

D-Ribofuranose is a white crystalline solid (melting point = 95°C) with high water solubility (100 g/L at 25°C), attributed to extensive hydrogen bonding involving its four hydroxyl groups [6] [9]. In aqueous solution, mutarotation equilibrates α/β-furanose and pyranose forms, with kinetics governed by ring-opening to the aldehyde intermediate (k = 0.07 min−1 at pH 7) [4] [9].

Thermodynamic parameters reveal that β-D-ribofuranose formation is exothermic (ΔH = −4.2 kcal/mol), with entropy favoring pyranose forms (TΔS = 0.8 kcal/mol). The furanose ring’s flexibility lowers activation energy for puckering interconversion to <3 kcal/mol, enabling rapid conformational sampling (nanosecond–microsecond timescale) [7] [9].

Table 2: Thermodynamic Parameters of D-Ribose Forms (25°C, Water)

FormΔG0 (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Equilibrium Abundance
β-D-Ribopyranose0 (reference)−5.1−0.959%
α-D-Ribopyranose+0.4−4.8−0.820%
β-D-Ribofuranose+1.1−4.2−0.313%
α-D-Ribofuranose+1.5−3.9−0.27%
Linear aldehyde+3.8−2.1+0.70.1%

Hydrolytic stability studies show that glycosidic bonds in β-D-ribofuranosides resist acid-catalyzed cleavage 10–100× longer than typical O-glycosides due to the inductive effect of the nucleobase [3]. However, elevated temperatures (>80°C) shift the furanose↔pyranose equilibrium toward pyranose by relieving ring strain, as confirmed by 13C NMR [4] [9].

Properties

CAS Number

15761-67-8

Product Name

D-ribofuranose

IUPAC Name

(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1

InChI Key

HMFHBZSHGGEWLO-SOOFDHNKSA-N

SMILES

C(C1C(C(C(O1)O)O)O)O

Synonyms

Ribofuranose (7CI,8CI,9CI)

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O

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